1,4-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a complex heterocyclic compound belonging to the pyrazole family. This compound is recognized for its diverse biological activities and potential applications in medicinal chemistry. The molecular formula of this compound is , with a molecular weight of approximately 247.34 g/mol. It is classified as a pyrazole derivative, which is known for various pharmacological properties, including anti-inflammatory and antimicrobial activities .
The synthesis of 1,4-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine typically involves several key steps:
The molecular structure of 1,4-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine features a pyrazole ring substituted at various positions. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 247.34 g/mol |
| IUPAC Name | 1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine |
| InChI | InChI=1S/C13H22N5/c1-5... |
| InChI Key | VKZXVFGRTHQMOI-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=C(C(=N1)C)CNC2=NN(C=C2C)C |
The structure exhibits multiple functional groups that contribute to its reactivity and biological activity .
1,4-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions:
The mechanism of action for 1,4-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific biological targets. The compound may inhibit enzyme activity by binding to either the active site or an allosteric site on enzymes, thereby preventing substrate binding or altering enzyme conformation. Additionally, it may modulate signal transduction pathways through receptor interactions, leading to various biological effects .
The physical and chemical properties of 1,4-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine include:
| Property | Value |
|---|---|
| Appearance | Solid |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
These properties are crucial for understanding how the compound behaves in different environments and its suitability for various applications .
This compound has several significant applications in scientific research:
These applications highlight its importance in both academic research and potential industrial uses .
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9